Superior PK Suitability vs. USP7-866
USP7-055 and its close structural analog USP7-866 exhibit virtually identical in vitro potency profiles, including a CC₅₀ of 100 nM in the MM.1S multiple myeloma cell line [1]. However, USP7-055 demonstrates significantly improved in vivo pharmacokinetic properties compared to USP7-866, which directly enabled its use in oral dosing xenograft efficacy studies—a threshold USP7-866 failed to meet [1].
USP7-866: IC50 0.2 nM, PK unsuitable
| Evidence Dimension | In vivo pharmacokinetic suitability for oral dosing |
|---|---|
| Target Compound Data | Enabled daily oral dosing at 50 and 100 mg/kg in MM.1S xenograft model; well-tolerated with efficacy observed [1] |
| Comparator Or Baseline | USP7-866: lacked adequate PK properties; not used for in vivo studies [1] |
| Quantified Difference | Qualitative superiority (PK properties) enabling in vivo application vs. comparator not suitable for in vivo use |
| Conditions | MM.1S xenograft model in NOD/SCID mice; oral gavage dosing [1] |
Why This Matters
Procuring USP7-055 instead of USP7-866 is essential for any study requiring oral in vivo dosing; USP7-866 cannot serve as a viable in vivo tool compound despite equivalent in vitro potency.
- [1] Ohol YM, Sun MT, Cutler G, et al. Novel, selective inhibitors of USP7 uncover multiple mechanisms of antitumor activity in vitro and in vivo. Mol Cancer Ther. 2020;19(10):1970-1983. doi:10.1158/1535-7163.MCT-20-0019 View Source
